molecular formula C18H17ClN2O4S B13950766 4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

Katalognummer: B13950766
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: HFJXAFMFJRHIOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S and a molecular weight of 392.86 g/mol . This compound is characterized by the presence of a chloro-substituted benzoic acid core, which is further functionalized with a dimethylphenoxy group, an acetyl group, and a thioxomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and thioxomethyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-[[[[(3,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid
  • 4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]methyl]amino]-benzoic acid

Uniqueness

4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H17ClN2O4S

Molekulargewicht

392.9 g/mol

IUPAC-Name

4-chloro-3-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10-5-11(2)7-13(6-10)25-9-16(22)21-18(26)20-15-8-12(17(23)24)3-4-14(15)19/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI-Schlüssel

HFJXAFMFJRHIOS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.